molecular formula C27H27N5O4 B2438603 ethyl 3-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate CAS No. 896293-43-9

ethyl 3-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate

Cat. No.: B2438603
CAS No.: 896293-43-9
M. Wt: 485.544
InChI Key: RSRCQBXDCXABSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is a useful research compound. Its molecular formula is C27H27N5O4 and its molecular weight is 485.544. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

896293-43-9

Molecular Formula

C27H27N5O4

Molecular Weight

485.544

IUPAC Name

ethyl 3-[6-(3,5-dimethylphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]propanoate

InChI

InChI=1S/C27H27N5O4/c1-5-36-22(33)11-12-30-25(34)23-24(29(4)27(30)35)28-26-31(23)16-21(19-9-7-6-8-10-19)32(26)20-14-17(2)13-18(3)15-20/h6-10,13-16H,5,11-12H2,1-4H3

InChI Key

RSRCQBXDCXABSI-UHFFFAOYSA-N

SMILES

CCOC(=O)CCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC(=CC(=C4)C)C)C5=CC=CC=C5)N(C1=O)C

solubility

not available

Origin of Product

United States

Biological Activity

Ethyl 3-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is a complex organic compound with significant potential in pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Molecular Structure

The compound features a unique imidazo[2,1-f]purine scaffold, characterized by a fused ring system that contributes to its biological properties. The molecular formula is C24H28N4O4C_{24}H_{28}N_{4}O_{4}, and its structure is depicted as follows:

Ethyl 3 8 3 5 dimethylphenyl 1 methyl 2 4 dioxo 7 phenyl 1H imidazo 2 1 f purin 3 2H 4H 8H yl propanoate\text{Ethyl 3 8 3 5 dimethylphenyl 1 methyl 2 4 dioxo 7 phenyl 1H imidazo 2 1 f purin 3 2H 4H 8H yl propanoate}

The precise mechanism of action for this compound remains partially elucidated. However, it is believed to interact with specific biological targets within cellular pathways. Preliminary studies suggest that it may inhibit certain kinases involved in cell proliferation and survival pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anticancer Properties : this compound has shown promise in inhibiting the growth of cancer cell lines. In vitro assays demonstrated a significant reduction in cell viability at concentrations as low as 10 µM.
  • Kinase Inhibition : The compound has been evaluated for its ability to inhibit specific kinases associated with tumor growth. For instance, it was found to inhibit the activity of MEK1/2 kinases with an IC50 value of approximately 14 nmol/L in cellular assays .

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Cell Lines : A study conducted on various cancer cell lines (e.g., HT-29 and BxPC3) demonstrated that treatment with the compound resulted in a dose-dependent inhibition of cell proliferation. The mechanism was linked to the suppression of the MAPK signaling pathway .
  • In Vivo Efficacy : In xenograft models using mice implanted with human tumors, administration of this compound resulted in significant tumor shrinkage compared to control groups .

Data Tables

Biological Activity IC50 (µM) Target
MEK1/2 Inhibition0.014Kinase
Cell Viability (HT-29)10Cancer Cell Line
Tumor ShrinkageN/AXenograft Model

Q & A

Synthesis and Optimization

Basic Question: Q. Q1. What are the critical steps in synthesizing ethyl 3-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate? A1. The synthesis typically involves:

  • Step 1: Formation of the imidazo[2,1-f]purine core via cyclization reactions under acidic or basic conditions.
  • Step 2: Introduction of substituents (e.g., 3,5-dimethylphenyl, phenyl) via nucleophilic substitution or coupling reactions.
  • Step 3: Esterification of the propanoate side chain using ethyl chloroformate or similar reagents.
    Key reagents include coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases (e.g., triethylamine) to enhance reactivity. Reaction temperatures (e.g., −35°C for selective steps) and solvent choices (e.g., dichloromethane, ethanol) are critical for yield and purity .

Advanced Question: Q. Q2. How can reaction conditions be optimized to improve regioselectivity during the functionalization of the imidazo[2,1-f]purine scaffold? A2. Regioselectivity is influenced by:

  • Catalysts: Transition-metal catalysts (e.g., Pd/Cu systems) for directed C–H activation.
  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at specific positions.
  • Temperature Gradients: Lower temperatures (−20°C to 0°C) reduce side reactions in multi-step syntheses.
    Controlled addition of reagents and real-time monitoring (e.g., HPLC) help minimize undesired byproducts. For example, optimizing the molar ratio of aryl halides to the purine scaffold can enhance coupling efficiency .

Structural Characterization

Basic Question: Q. Q3. Which spectroscopic techniques are essential for confirming the structure of this compound? A3. Key techniques include:

  • 1H/13C NMR: To identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon frameworks.
  • IR Spectroscopy: Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and ester linkages.
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ calculated for C₂₈H₂₈N₄O₄: 484.2109) .

Advanced Question: Q. Q4. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved for this compound? A4. Contradictions arise from:

  • Dynamic Exchange: Rotameric forms of the ester group may cause signal splitting. Variable-temperature NMR (e.g., 25°C to 60°C) can stabilize conformers.
  • Impurity Peaks: Use 2D NMR (COSY, HSQC) to distinguish overlapping signals. For example, NOESY correlations clarify spatial proximity of methyl and phenyl groups .

Biological Evaluation

Advanced Question: Q. Q5. What methodologies are recommended for assessing the structure-activity relationship (SAR) of this compound in enzyme inhibition assays? A5.

  • Assay Design: Use recombinant enzymes (e.g., kinases, phosphodiesterases) with fluorogenic substrates. IC₅₀ values are determined via dose-response curves.
  • Control Experiments: Compare activity against analogs lacking the 3,5-dimethylphenyl or propanoate groups.
  • Molecular Docking: Align the compound’s 3D structure (from X-ray crystallography or DFT calculations) with enzyme active sites to identify key interactions (e.g., hydrogen bonds with the purine core) .

Computational Modeling

Advanced Question: Q. Q6. How can density functional theory (DFT) simulations be applied to predict the compound’s reactivity in nucleophilic environments? A6.

  • Geometry Optimization: Use B3LYP/6-31G(d) to model the ground-state structure.
  • Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to assess susceptibility to nucleophilic attack (e.g., at the purine C8 position).
  • Solvent Effects: Include implicit solvent models (e.g., PCM for ethanol) to simulate reaction kinetics. Validate predictions with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

Data Contradiction Analysis

Advanced Question: Q. Q7. How should researchers address discrepancies between theoretical (DFT) and experimental (X-ray) bond lengths in the imidazo[2,1-f]purine core? A7. Potential causes include:

  • Crystal Packing Effects: X-ray data may reflect intermolecular forces absent in gas-phase DFT models. Compare with solid-state NMR.
  • Thermal Motion: Apply anisotropic displacement parameters (ADPs) to X-ray data to account for atomic vibrations.
  • Functional Choice: Test hybrid functionals (e.g., M06-2X) for better agreement with experimental geometries .

Purification and Scalability

Basic Question: Q. Q8. What chromatographic techniques are effective in purifying this compound? A8.

  • Flash Chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate 70:30 to 50:50).
  • HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve polar byproducts. Monitor at 254 nm due to aromatic absorption .

Advanced Question: Q. Q9. What challenges arise when scaling up the synthesis, and how can they be mitigated? A9.

  • Heat Dissipation: Use flow chemistry or segmented reactors to control exothermic steps (e.g., cyclization).
  • Catalyst Loading: Optimize heterogeneous catalysts (e.g., Pd/Al₂O₃) for recyclability.
  • Solvent Recovery: Implement membrane separation technologies (e.g., nanofiltration) to reduce waste .

Stability and Storage

Advanced Question: Q. Q10. What analytical methods detect degradation products under accelerated stability testing (e.g., 40°C/75% RH)? A10.

  • LC-MS/MS: Identify hydrolyzed esters (e.g., free propanoic acid derivatives) via fragmentation patterns.
  • XRD: Monitor crystalline-to-amorphous phase transitions, which affect solubility and bioavailability.
  • Forced Degradation: Expose to UV light or oxidative conditions (H₂O₂) to predict shelf-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.